molecular formula C26H25N5O6 B11458352 ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11458352
M. Wt: 503.5 g/mol
InChI Key: YRGWEYBMBFYNGR-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. Starting materials often include substituted benzoyl derivatives and triazine precursors.

    Functional Group Introduction:

    Final Esterification: The carboxylate ester is formed by reacting the intermediate compound with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Oxidized Derivatives: From oxidation reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: Interaction with cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H25N5O6

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 6-(4-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H25N5O6/c1-5-37-26(34)19-13-18-22(27-21-8-6-7-11-29(21)25(18)33)30(14-15(2)3)23(19)28-24(32)17-10-9-16(4)20(12-17)31(35)36/h6-13,15H,5,14H2,1-4H3

InChI Key

YRGWEYBMBFYNGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CC(C)C

Origin of Product

United States

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